tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate
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Overview
Description
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate is a synthetic organic compound with a molecular weight of 414.04 g/mol . It is characterized by the presence of a pyridine ring substituted with bromine, iodine, and a tert-butyl ester group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the bromination and iodination of a pyridine derivative, followed by esterification with tert-butyl acetate . The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps such as recrystallization or chromatography to achieve the desired product purity.
Chemical Reactions Analysis
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions, such as in the presence of palladium catalysts for Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove halogen atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate can be compared with other halogenated pyridine derivatives, such as:
Tert-butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Similar in structure but with a pyrazole ring instead of a pyridine ring.
Tert-butyl 4-[(E)-but-1-en-3-yl]-3,5-diiodo-1H-pyrrole-2-carboxylate: Contains a pyrrole ring and different substitution pattern.
Properties
CAS No. |
2694732-39-1 |
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Molecular Formula |
C11H13BrINO3 |
Molecular Weight |
414 |
Purity |
95 |
Origin of Product |
United States |
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